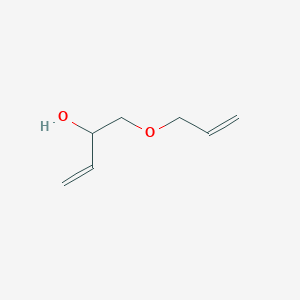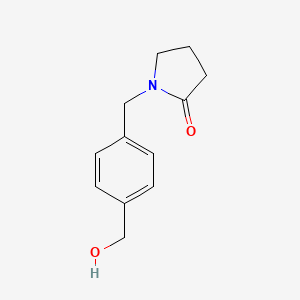
1-(4-(Hydroxymethyl)benzyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[4-(Hydroxymethyl)phenyl]methyl}pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring substituted with a 4-(hydroxymethyl)phenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(Hydroxymethyl)phenyl]methyl}pyrrolidin-2-one can be achieved through the Petasis reaction, which involves the reaction of an aldehyde, an amine, and a boronic acid . For instance, salicylaldehyde, pyrrolidine, and 4-(hydroxymethyl)phenylboronic acid can be reacted in 1,4-dioxane under reflux conditions for 24 hours in a nitrogen atmosphere . The resultant solution is then diluted with water and extracted with ethyl acetate, followed by drying over sodium sulfate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Petasis reaction’s mild conditions and scalability make it a promising candidate for industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 1-{[4-(Hydroxymethyl)phenyl]methyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group in the pyrrolidin-2-one ring can be reduced to a hydroxyl group.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: The major product would be 1-{[4-(Carboxyphenyl)methyl]pyrrolidin-2-one.
Reduction: The major product would be 1-{[4-(Hydroxymethyl)phenyl]methyl}pyrrolidin-2-ol.
Substitution: The products would vary depending on the nucleophile used.
Applications De Recherche Scientifique
1-{[4-(Hydroxymethyl)phenyl]methyl}pyrrolidin-2-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-{[4-(Hydroxymethyl)phenyl]methyl}pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the pyrrolidin-2-one ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Pyrrolidin-2-one: A simpler analog without the hydroxymethylphenylmethyl group.
Pyrrolidin-2,5-dione: Contains an additional carbonyl group, leading to different chemical properties.
Prolinol: A derivative with a hydroxyl group on the pyrrolidine ring.
Uniqueness: 1-{[4-(Hydroxymethyl)phenyl]methyl}pyrrolidin-2-one is unique due to the presence of the hydroxymethylphenylmethyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential for specific interactions in biological systems and its utility in synthetic chemistry .
Propriétés
Numéro CAS |
1567007-42-4 |
|---|---|
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
1-[[4-(hydroxymethyl)phenyl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c14-9-11-5-3-10(4-6-11)8-13-7-1-2-12(13)15/h3-6,14H,1-2,7-9H2 |
Clé InChI |
UJFLOGKNXJHMIM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)CC2=CC=C(C=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


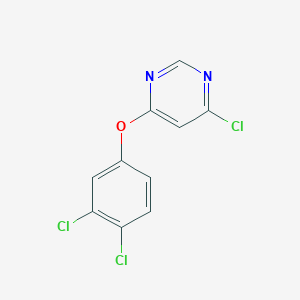
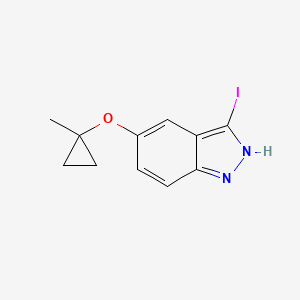
![Methyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B13978731.png)

![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B13978765.png)
![(1S,3aR,7aR)-Octahydro-7a-methyl-1-[(1S)-1-[3-methyl-3-[(triethylsilyl)oxy]butoxy]ethyl]-4H-inden-4-one](/img/structure/B13978767.png)
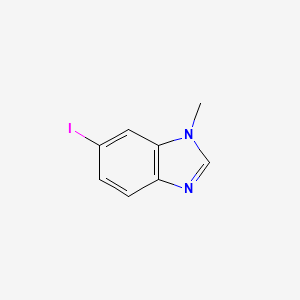

![3-(2-Carboxyethyl)-2-[2-[(3-ethyl-6-methoxy-5-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methylbenzothiazolium iodide](/img/structure/B13978780.png)
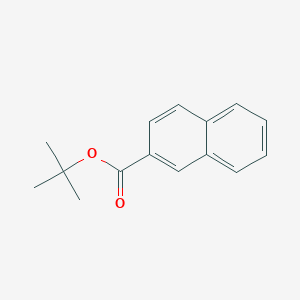
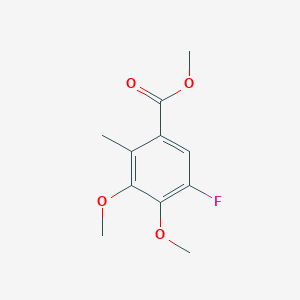
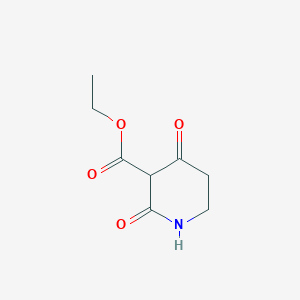
![2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-4-isoxazolyl]aniline](/img/structure/B13978804.png)
